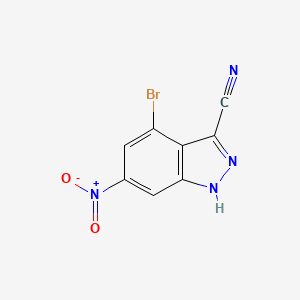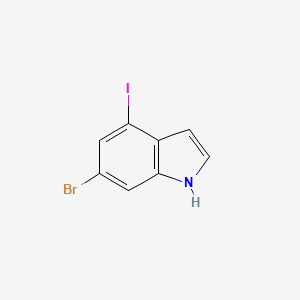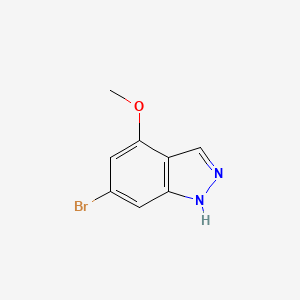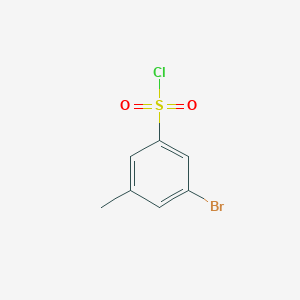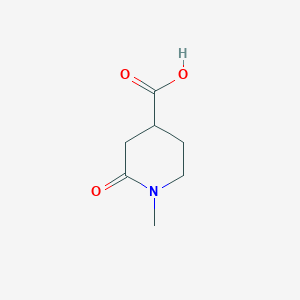
1-(2-bromoethyl)-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromoethyl)-4-ethoxybenzene is an organic compound that belongs to the family of aryl bromides. Its molecular structure consists of a benzene ring substituted with a 2-bromoethyl group and an ethoxy group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-ethoxybenzene typically involves the bromination of ethylbenzene derivatives. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene, using specific reagents and catalysts such as azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoethyl)-4-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of ethoxybenzene derivatives.
Oxidation: Production of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(2-bromoethyl)-4-ethoxybenzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-4-ethoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and stability. These interactions enable the compound to act as a versatile intermediate in organic synthesis and industrial processes .
Comparison with Similar Compounds
1-(2-bromoethyl)-4-ethoxybenzene can be compared with other similar compounds, such as:
(2-Bromoethyl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-2-phenylethane: Similar structure but without the ethoxy group, leading to different reactivity and applications.
2-Phenylethyl bromide: Another similar compound with different substitution patterns on the benzene ring.
The presence of the ethoxy group in this compound enhances its chemical reactivity and broadens its range of applications, making it a unique and valuable compound in various fields.
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
RYVDUZLLFJTDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





